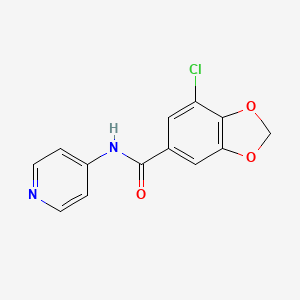
7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as GSK-3 inhibitor and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide involves the inhibition of GSK-3 activity. GSK-3 is a serine/threonine kinase that phosphorylates various substrates, including glycogen synthase, tau protein, and beta-catenin. Inhibition of GSK-3 activity by 7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide leads to the activation of downstream signaling pathways, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide are diverse and depend on the specific signaling pathways that are affected by GSK-3 inhibition. Some of the effects that have been observed in various studies include:
- Increased insulin sensitivity and glucose uptake in skeletal muscle cells
- Reduced amyloid-beta production and tau phosphorylation in Alzheimer's disease models
- Inhibition of cancer cell proliferation and induction of apoptosis
- Promotion of neural stem cell proliferation and differentiation
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide in lab experiments is its potency and specificity for GSK-3 inhibition. This compound has been found to be more potent than other GSK-3 inhibitors such as lithium and has a higher selectivity for GSK-3 over other kinases. However, one of the limitations of using this compound is its solubility, which can be a challenge in some experimental settings.
Orientations Futures
There are numerous future directions for the study of 7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide. Some of the potential areas of research include:
- Further investigation of the specific signaling pathways that are affected by GSK-3 inhibition and their downstream effects
- Development of novel formulations or delivery methods to improve the solubility and bioavailability of this compound
- Exploration of the potential therapeutic applications of this compound in various diseases, including diabetes, Alzheimer's disease, and cancer
- Investigation of the potential side effects and toxicity of this compound in preclinical and clinical settings
In conclusion, 7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide is a promising compound that has the potential to be used in various therapeutic applications. Its potency and specificity for GSK-3 inhibition make it an attractive target for further research, and its diverse biochemical and physiological effects make it a versatile tool for studying various signaling pathways. Further research is needed to fully understand the potential of this compound and its limitations.
Méthodes De Synthèse
The synthesis of 7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide involves the reaction of 7-chloro-1,3-benzodioxole-5-carboxylic acid with pyridine-4-amine in the presence of a coupling agent. The reaction takes place under mild conditions in the presence of a base and produces the desired compound in good yield.
Applications De Recherche Scientifique
7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications. This compound has been found to be a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various signaling pathways. GSK-3 is involved in the regulation of glucose metabolism, cell proliferation, and differentiation, and its dysregulation has been implicated in various diseases such as diabetes, Alzheimer's disease, and cancer.
Propriétés
IUPAC Name |
7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-5-8(6-11-12(10)19-7-18-11)13(17)16-9-1-3-15-4-2-9/h1-6H,7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWUQPKSRFMYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C(=O)NC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-3-methyl-4-oxophthalazine-1-carboxamide](/img/structure/B7536817.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine](/img/structure/B7536836.png)
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-iodophenoxy)-N-prop-2-enylacetamide](/img/structure/B7536839.png)
![N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7536843.png)
![2-(2-cyanophenoxy)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B7536851.png)
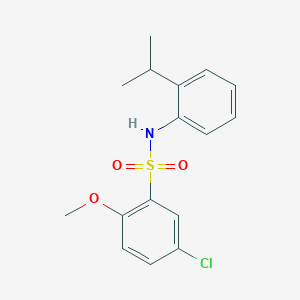
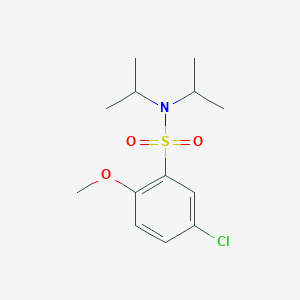
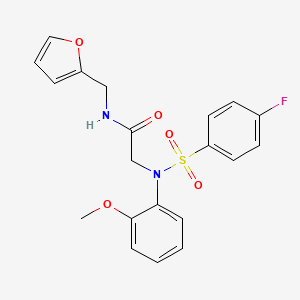
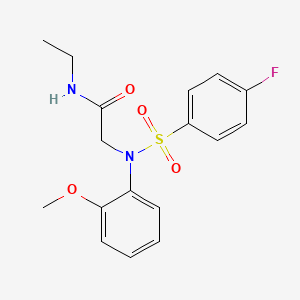
![N-[(4-fluorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7536875.png)
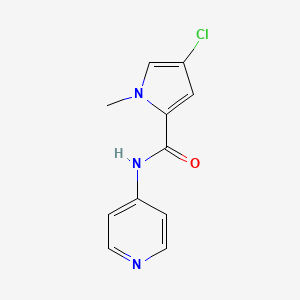
![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7536901.png)
![N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7536909.png)
![4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)